Helenalin
Description
Helenalin is a pseudoguaianolide sesquiterpene lactone (SL) primarily isolated from Arnica montana and related species. Its structure (Figure 1A, ) features two critical electrophilic moieties: an α-methylene-γ-butyrolactone and a cyclopentenone, enabling covalent interactions with thiol groups via Michael addition . This compound exhibits potent anti-inflammatory and anticancer properties, primarily through:
- Inhibition of thioredoxin reductase-1 (TrxR1), inducing reactive oxygen species (ROS)-mediated apoptosis and G0/G1 cell cycle arrest in prostate cancer cells (IC50: 4–8 µM) .
- Covalent targeting of NF-κB p65 at Cys38, blocking DNA binding and transcriptional activation .
- Suppression of human telomerase (hTERT) via thiol adduct formation, inhibiting breast cancer proliferation .
Properties
IUPAC Name |
(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOPMNVFLSSAA-XEPQRQSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217868 | |
| Record name | Helenalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [MSDSonline] | |
| Record name | Helenalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE | |
| Record name | HELENALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STERNUTATIVE CRYSTALS FROM BENZENE | |
CAS No. |
6754-13-8 | |
| Record name | Helenalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Helenalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HELENALIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Helenalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELENALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUY9L896T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HELENALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
167-168 °C | |
| Record name | HELENALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Natural Extraction and Isolation of Helenalin
Plant Sources and Initial Processing
This compound is predominantly extracted from Gaillardia megapotamica var. megapotamica Spreng. and Arnica species. Fresh aerial parts are dried, ground into coarse powder, and subjected to solvent extraction. Methanol is the solvent of choice due to its efficacy in dissolving sesquiterpene lactones. For example, 5 kg of dried G. megapotamica plant material yielded 35 g of crude extract after methanol maceration, filtration, and rotary evaporation.
Liquid-Liquid Partitioning and Chromatographic Purification
The crude methanol extract undergoes liquid-liquid partitioning using chloroform and water (8:2 ratio) to separate non-polar constituents. The organic phase is concentrated and subjected to column chromatography (CC) with silica gel 60G (70–230 mesh) as the stationary phase. A gradient elution of n-hexane and ethyl acetate (increasing polarity) isolates this compound. From 35 g of crude extract, 10.2 g of this compound (6.8 g per kg of dry plant) is obtained after two CC separations.
Table 1: Extraction and Isolation Parameters for this compound
| Parameter | Details |
|---|---|
| Plant Material | Gaillardia megapotamica var. megapotamica Spreng. (aerial parts) |
| Solvent | Methanol |
| Partitioning | Chloroform:H₂O (8:2) |
| Stationary Phase | Silica gel 60G (70–230 mesh) |
| Eluent | n-Hexane:Ethyl acetate (gradient) |
| Yield | 6.8 g/kg dry plant |
Synthetic and Semi-Synthetic Modification Strategies
Acetylation and Silylation of this compound
This compound’s α-methylene-γ-butyrolactone and cyclopentenone groups enable electrophilic modifications. Acetylation with acetic anhydride in pyridine (1:50 molar ratio) at room temperature for 6 hours yields acetylated derivatives (e.g., compound 12 ). Silylation using trimethylsilyl chloride (TMSCl) and imidazole in dichloromethane introduces silicon-containing groups, enhancing lipophilicity. For instance, this compound treated with TMSCl (3.5 equivalents) for 10 hours produced silylated derivative 14 in 50% yield.
Propargylation and Click Chemistry
Propargyl bromide reacts with this compound’s hydroxyl groups under alkaline conditions (sodium hydride, tetrahydrofuran) to form propargyl ethers (8 , 9 ). Subsequent Huisgen azide-alkyne cycloaddition with benzyl azide, catalyzed by copper sulfate and sodium ascorbate, generates triazole-linked derivatives (10 , 11 ). Compound 11 , a ditriazolyl derivative, exhibited superior selectivity against WiDr colon cancer cells (GI₅₀ = 2.3 µM, SI = 227.9).
Table 2: Key Derivatives and Their Synthetic Conditions
| Derivative | Reaction | Conditions | Yield | Bioactivity (GI₅₀) |
|---|---|---|---|---|
| 12 | Acetylation | Acetic anhydride, pyridine, 6 h | 70% | 0.59 µM (HCT-116) |
| 14 | Silylation | TMSCl, imidazole, CH₂Cl₂, 10 h | 50% | 0.15 µM (MCF-7) |
| 11 | Huisgen cycloaddition | CuSO₄, sodium ascorbate, 96 h | 21.9% | 2.3 µM (WiDr), SI = 227.9 |
Enantioselective Synthesis of this compound-Inspired Analogues
Asymmetric Alkylation and Reductive Amination
A this compound-inspired bis-electrophile was synthesized via lithium diisopropylamide (LDA)-mediated deprotonation of a Schiff base in toluene at −78°C. Methyl iodide addition formed a quaternary center, followed by hydrochloric acid hydrolysis to yield enantiomerically enriched cyclopentanone (2 , 53% yield, 93:7 er). Subsequent 2-electron reduction using diisobutylaluminum hydride (DIBAL-H) generated aldehyde 9 , a key intermediate for Barbier reactions with propargyl bromide.
Analytical Characterization and Quality Control
Spectroscopic Identification
This compound is characterized by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 6.15 (H-13, α-methylene-γ-butyrolactone) and δ 5.78 (H-8, cyclopentenone). HRMS confirms the molecular formula C₁₅H₁₈O₄ ([M+H]⁺ m/z 263.1284).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) ensures >95% purity. Residual solvents (methanol, chloroform) are quantified via gas chromatography to meet ICH guidelines.
Chemical Reactions Analysis
Helenalin undergoes several types of chemical reactions, primarily due to its reactive electrophilic α,β-unsaturated carbonyl moieties, namely α-methylene-γ-butyrolactone and cyclopentenone . These groups can react with sulfhydryl groups of cell nucleophiles, mainly cysteine thiol groups, via Michael addition, forming covalent adducts . Common reagents used in these reactions include thiol-containing compounds. The major products formed from these reactions are covalent adducts with proteins, which can disrupt their biological functions .
Scientific Research Applications
Anti-Cancer Properties
Helenalin has been extensively studied for its anti-cancer effects, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
Anti-Inflammatory Effects
This compound is also recognized for its potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
Case Studies
Antimicrobial Activity
This compound also exhibits antimicrobial properties, particularly against certain bacterial strains.
Case Studies
Mechanism of Action
The mechanism of action of helenalin involves several pathways. It selectively inhibits the transcription factor NF-κB by directly targeting the p65 subunit . This inhibition is achieved through the alkylation of cysteine sulfhydryl groups in the p65 subunit, preventing its DNA binding . This compound also increases reactive oxygen species levels, decreases mitochondrial membrane potential, triggers endoplasmic reticulum stress, and deactivates the NF-κB pathway . These effects collectively contribute to its anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Table 1: Structural Modifications and Impact on Activity
Key Findings:
Bifunctional Electrophiles Are Critical: Removal of either the α-methylene-γ-butyrolactone (e.g., plenolin) or cyclopentenone (e.g., dihydrothis compound) drastically reduces activity. Both groups synergize to enhance thiol reactivity and target engagement .
α-Methylene-γ-Butyrolactone Dominates NF-κB Inhibition: Analogues retaining this group (e.g., 1a) maintain low micromolar NF-κB inhibitory activity, while cyclopentenone-only derivatives show minimal effects .
Esterification Enhances Bioavailability : Hydrophobic modifications (e.g., S4) improve cell membrane permeability, compensating for structural simplification .
Mechanistic Comparison with Other Sesquiterpene Lactones
This compound’s multi-target mechanism distinguishes it from other SLs:
Table 2: Mechanistic Differences Among SLs
Key Insights:
- ROS Dependency : this compound uniquely relies on ROS-mediated apoptosis in prostate cancer, a mechanism reversed by ROS inhibitors . In contrast, dehydrocostus lactone derivatives act independently of ROS .
- Covalent vs. Non-Covalent Targeting: this compound’s irreversible thiol adducts confer prolonged NF-κB suppression, whereas parthenolide’s effects are partially reversible .
- Multi-Target Efficacy : Unlike artemisinin, this compound simultaneously disrupts redox balance (via TrxR1), telomerase activity, and transcriptional pathways, enhancing therapeutic breadth .
Pharmacological and Clinical Implications
- Prostate Cancer : this compound’s TrxR1 inhibition (IC50: 4–8 µM) outperforms standard chemotherapeutics in ROS-mediated apoptosis, with minimal neuroendocrine resistance .
- Ocular Applications : this compound-containing formulations improve dry eye disease (DED) by reducing inflammation, leveraging NF-κB inhibition without cytotoxicity .
- Limitations : this compound’s thiol reactivity may cause off-target effects, necessitating structural optimization (e.g., S4) for clinical use .
Biological Activity
Helenalin, a natural sesquiterpene lactone primarily derived from the flowers of the Arnica species, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties. This article synthesizes current research findings on this compound’s biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it features a lactone functional group that plays a crucial role in its reactivity and biological effects.
- Inhibition of NF-κB : this compound is known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This inhibition occurs through the modification of cysteine residues in the NF-κB subunit p65 (RelA), which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes .
- Telomerase Inhibition : Recent studies have demonstrated that this compound can significantly reduce the expression of the hTERT gene in breast cancer cell lines (e.g., T47D). The compound's cytotoxicity is both time- and dose-dependent, with effective concentrations ranging from 1.0 to 5.0 µM . The mechanism involves direct interaction with the telomerase ribonucleoprotein complex, leading to decreased telomerase activity and reduced cell proliferation.
- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its anti-inflammatory effects. By scavenging free radicals, it helps mitigate oxidative stress, a contributor to various chronic diseases .
Anti-Cancer Effects
This compound has shown promise as an anti-cancer agent across several studies:
- Cytotoxicity in Cancer Cell Lines : In vitro studies indicate that this compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are attributed to both direct cellular damage and modulation of signaling pathways involved in cell survival and proliferation .
- Case Study : A study involving T47D breast cancer cells reported a significant decrease in hTERT expression following treatment with this compound. The results indicated that this compound could serve as a potential therapeutic agent for targeting telomerase in cancer therapy .
Anti-Inflammatory Effects
This compound's ability to inhibit NF-κB has been linked to its anti-inflammatory properties:
- Clinical Applications : Topical formulations containing arnica extracts (which include this compound) have been used for treating conditions like osteoarthritis and muscle pain. Clinical trials have shown significant pain reduction in patients using these formulations compared to controls .
Toxicity Profile
While this compound demonstrates various therapeutic potentials, it is essential to consider its toxicity:
- Toxicity Studies : Research indicates that high concentrations of this compound can be toxic, particularly when used systemically. Therefore, careful dosing and formulation are crucial for maximizing therapeutic benefits while minimizing adverse effects .
Summary of Research Findings
Q & A
Q. Q1. What are the optimal experimental conditions for isolating helenalin from Arnica species, and how can purity be validated?
Methodological Guidance:
- Use Soxhlet extraction with ethanol (70–80%) to maximize sesquiterpene lactone yield .
- Validate purity via HPLC-DAD (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (HRMS) for molecular ion confirmation .
- Include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and COSY) to confirm structural integrity, referencing known spectra for this compound derivatives .
- Report yield, retention time, and purity metrics (e.g., ≥95% by peak area) in tabular format .
Q. Q2. Which in vitro assays are most reliable for assessing this compound’s anti-inflammatory activity?
Methodological Guidance:
- Use LPS-stimulated RAW 264.7 macrophages to measure NF-κB inhibition via luciferase reporter assays .
- Quantify TNF-α and IL-6 suppression via ELISA, with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .
- Include positive controls (e.g., dexamethasone) and validate cytotoxicity via MTT assay to exclude false positives .
- Tabulate dose-response data with error margins (SEM) and statistical significance (p < 0.05) .
Advanced Research Questions
Q. Q3. How can contradictory data on this compound’s pro-apoptotic vs. cytoprotective effects in cancer cells be resolved?
Methodological Guidance:
- Perform cell-type-specific assays:
- For pro-apoptotic effects: Use Jurkat T-cells and measure caspase-3/7 activation (Caspase-Glo assay) .
- For cytoprotective effects: Test on primary hepatocytes under oxidative stress (H₂O₂ exposure) and quantify ROS via DCFDA fluorescence .
- Conduct transcriptomic profiling (RNA-seq) to identify differential gene expression pathways (e.g., Nrf2 vs. p53) .
- Address confounding variables (e.g., cell confluency, serum concentration) in supplementary materials .
Q. Q4. What computational strategies best predict this compound’s molecular targets and off-target interactions?
Methodological Guidance:
- Use molecular docking (AutoDock Vina) with keap1-Nrf2 and IKKβ as primary targets, referencing PDB IDs 2FLU and 4KIK .
- Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (ka, kd, KD) .
- Apply machine learning (e.g., Random Forest) to predict off-targets using ChEMBL bioactivity data .
- Include a table of docking scores (ΔG), RMSD values, and experimental vs. predicted IC₅₀ correlations .
Q. Q5. How can in vivo pharmacokinetic challenges of this compound (e.g., low bioavailability) be systematically addressed?
Methodological Guidance:
- Design a murine model with oral/intravenous administration:
- Quantify plasma levels via LC-MS/MS at 0, 15, 30, 60, 120, and 240 min .
- Calculate AUC, Cmax, t₁/₂, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin) .
- Test nanoformulations (e.g., PLGA nanoparticles) to enhance solubility; characterize via DLS and TEM .
- Compare PK parameters across formulations in a summary table with ANOVA results .
Data Interpretation & Reproducibility
Q. Q6. What statistical frameworks are recommended for analyzing dose-dependent heterogeneity in this compound’s bioactivity?
Methodological Guidance:
Q. Q7. How should researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?
Methodological Guidance:
- Standardize assay conditions:
- Cell density (e.g., 1×10⁴ cells/well for 96-well plates) .
- Incubation time (48–72 hr for cytotoxicity assays) .
- Publish raw data (e.g., absorbance values) and normalization methods (e.g., vehicle vs. untreated controls) .
- Conduct meta-analysis using PRISMA guidelines to identify methodological outliers .
Literature Synthesis & Gaps
Q. Q8. What systematic review strategies identify underexplored mechanisms of this compound in immunomodulation?
Methodological Guidance:
- Search PubMed, Scopus, and Web of Science with MeSH terms: “this compound” AND (“NF-kappa B” OR “MAPK” OR “Nrf2”) .
- Screen studies using PICO framework: Population (immune cells), Intervention (this compound), Comparator (controls), Outcome (cytokine levels) .
- Map signaling pathways in a figure, highlighting conflicting findings (e.g., ERK activation vs. inhibition) .
Q. Q9. How can researchers prioritize novel this compound derivatives for SAR studies?
Methodological Guidance:
- Generate a derivative library via semi-synthesis (e.g., acetylation, oxidation) and characterize via NMR/MS .
- Use principal component analysis (PCA) to cluster derivatives by structural features (e.g., substituent electronegativity) .
- Corrogate bioactivity clusters (e.g., anti-inflammatory vs. cytotoxic) with structural descriptors in a heatmap .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
